

preparing Elevenostat stock solution and working concentrations

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Compound of Interest		
Compound Name:	Elevenostat	
Cat. No.:	B8236790	Get Quote

Application Notes and Protocols: Elevenostat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **Elevenostat** stock solutions and working concentrations for use in various research applications. **Elevenostat** is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a key enzyme in epigenetic regulation.

Chemical and Physical Properties

Elevenostat, also known as JB3-22, is a small molecule hydroxamic acid derivative.[1][2] A summary of its key properties is provided in the table below.



Property	Value	References
Synonyms	JB3-22	[2]
CAS Number	1454902-97-6	[2][3]
Molecular Formula	C16H17N3O4	[2]
Molecular Weight	315.32 g/mol	[2][4]
Appearance	White to off-white or pink solid	[1][5]
Purity	>95%	[1][4]
Solubility	Soluble in DMSO (up to 250 mg/mL)	[1][2][4]
IC50	0.235 μM for HDAC11	[2][3][6]

Preparation of Elevenostat Stock Solution

Proper preparation and storage of the stock solution are crucial for maintaining the compound's activity and ensuring experimental reproducibility.

Materials:

- Elevenostat powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials
- · Calibrated pipettes and sterile tips
- Vortex mixer
- · Optional: Ultrasonic bath

Protocol:



- Acclimatization: Before opening, allow the vial of Elevenostat powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
- Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
- Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[5]
- Dissolution: Vortex the solution thoroughly to dissolve the powder. If needed, sonication in an ultrasonic bath for a short period can aid in complete dissolution.[2] Visually inspect the solution to ensure no particulates are present.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.[6][7]
- Storage: Store the stock solution aliquots at -20°C or -80°C.[1][2][4] Protect from light and air.[1][4]

Stock Solution Storage Stability:

- -20°C: Up to 1 month[2][5][6]
- -80°C: Up to 6 months[2][5]

The lyophilized powder is stable for up to 3 years when stored at -20°C and protected from moisture.[5][6]

Stock Solution Preparation Calculator:



Desired Stock Concentration	Volume of DMSO to add to 1 mg of Elevenostat	Volume of DMSO to add to 5 mg of Elevenostat
1 mM	3.1714 mL	15.857 mL
5 mM	0.6343 mL	3.1714 mL
10 mM	0.3171 mL	1.5857 mL

Calculations are based on a molecular weight of 315.32 g/mol . Always refer to the batch-specific molecular weight on the product's certificate of analysis.[2]

Preparation of Working Concentrations

The optimal working concentration of **Elevenostat** will vary depending on the cell type, assay duration, and specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Protocol:

- Thawing: Thaw a single aliquot of the **Elevenostat** stock solution at room temperature.
- Dilution: Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[8]
- DMSO Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of **Elevenostat** tested. The final DMSO concentration in the culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.[8]
- Immediate Use: Use the freshly prepared working solutions immediately. Do not store diluted solutions.

Recommended Working Concentrations from Literature:



Application	Cell/System Type	Working Concentration Range	Reference
HDAC11 Inhibition Assay	Recombinant enzyme	IC ₅₀ = 0.235 μM	[2]
Apoptosis Induction	Multiple Myeloma (MM) cell lines (MM1.S)	750 nM	[5][9]
Cytotoxicity Assay	Human Multiple Myeloma cell lines	$IC_{50} = 0.803 \text{ to } 3.410$ $\mu\text{M (72h)}$	[5]
Inhibition of Oocyte Maturation	Mouse oocytes	10 μΜ	[5]
In vivo Anti-tumor Activity	Mouse model of Multiple Myeloma	1-10 mg/kg (intraperitoneal injection)	[5][9]

Experimental Protocols Cell Viability Assay (MTT or CCK-8)

This protocol provides a general guideline for assessing the effect of **Elevenostat** on cell proliferation and viability.

Workflow:



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Caption: Workflow for a cell viability assay using **Elevenostat**.

Methodology:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Prepare a series of working concentrations of Elevenostat (e.g., 0.1, 0.5, 1, 5, 10 μM) and a DMSO vehicle control in fresh culture medium.
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of Elevenostat or vehicle control.
- Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified
 CO₂ incubator.
- Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC₅₀ value.

Western Blot Analysis for Protein Acetylation

This protocol can be used to assess the effect of **Elevenostat** on the acetylation status of target proteins.

Methodology:

- Plate cells and allow them to adhere.
- Treat cells with Elevenostat at the desired concentration and for the appropriate time.
 Include a vehicle control.

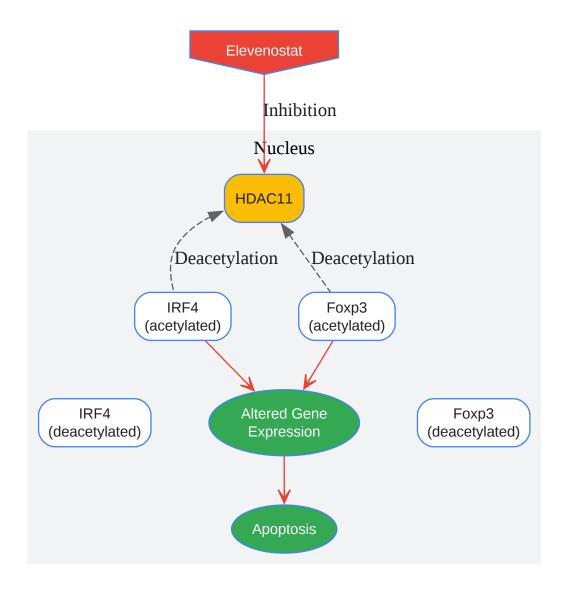


- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the acetylated form of the protein of interest overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the results to a loading control such as β-actin or GAPDH.

Signaling Pathway

Elevenostat selectively inhibits HDAC11, which has been shown to deacetylate and regulate the function of key transcription factors, including Interferon Regulatory Factor 4 (IRF4) and Forkhead box protein P3 (Foxp3).[1][9] Inhibition of HDAC11 by **Elevenostat** leads to hyperacetylation of these targets, altering their activity and downstream gene expression.





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Caption: Mechanism of action of **Elevenostat** via HDAC11 inhibition.

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